
Application Notes and Protocols for CEP-37440
in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CEP-37440

Cat. No.: B612000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and

methodologies for utilizing CEP-37440, a dual inhibitor of Focal Adhesion Kinase (FAK) and

Anaplastic Lymphoma Kinase (ALK), in combination with other chemotherapy agents. The

provided protocols are based on established preclinical methodologies and data from studies

on CEP-37440 (also known as ESK440) and other ALK inhibitors.

Introduction
CEP-37440 is an orally bioavailable small molecule that potently inhibits both FAK and ALK

with IC50 values of 2.3 nM and 3.5 nM, respectively[1]. The dual targeting of these kinases

provides a strong rationale for its use in oncology. FAK is a non-receptor tyrosine kinase

involved in cell adhesion, migration, proliferation, and survival, and its overexpression is

associated with poor prognosis in various cancers[2]. ALK is a receptor tyrosine kinase, and its

genetic alterations are oncogenic drivers in several malignancies, including neuroblastoma and

non-small cell lung cancer[2].

The rationale for combining CEP-37440 with conventional chemotherapy stems from the

potential to overcome drug resistance and enhance therapeutic efficacy. FAK inhibition can

disrupt the tumor microenvironment and sensitize cancer cells to cytotoxic agents, while ALK

inhibition targets a key oncogenic driver. Preclinical evidence suggests that combining ALK

inhibitors with chemotherapy can lead to synergistic antitumor effects[1]. This document

outlines protocols for evaluating such combinations in preclinical settings.
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Data Presentation
The following tables summarize key in vitro and in vivo data for CEP-37440 as a monotherapy,

providing a baseline for combination studies.

Table 1: In Vitro Efficacy of CEP-37440 on Neuroblastoma Cell Lines

Cell Line ALK Status
CEP-37440 IC50
(nM)

Lorlatinib IC50 (nM)

NB-1 Amplification 10 - 50 10 - 50

COG-N-453x F1174L 50 - 100 50 - 100

COG-N-561 LR
F1174L (Lorlatinib

Resistant)
100 - 500 >1000

Data adapted from preclinical studies on ESK440 (CEP-37440) in neuroblastoma[3].

Table 2: In Vivo Efficacy of CEP-37440 in Neuroblastoma Xenograft Models

Xenograft Model ALK Status
CEP-37440 Dose
(mg/kg, PO)

Tumor Growth
Inhibition (%)

NB-1 Amplification 60 (QD) Significant

NB-1 Amplification 60 (BID) Significant

COG-N-453x F1174L 60 (QD) Significant

COG-N-453x F1174L 60 (BID) Significant

QD: once daily; BID: twice daily. Data adapted from preclinical studies on ESK440 (CEP-
37440) in neuroblastoma xenografts[3]. "Significant" indicates a statistically significant

reduction in tumor growth compared to vehicle control.
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The following diagrams illustrate the signaling pathways targeted by CEP-37440 and the

rationale for combination therapy.

FAK Signaling Pathway and CEP-37440 Inhibition

Cell Membrane

Integrins

FAK

Activation

Receptor Tyrosine
Kinases (RTKs)

Activation

Src PI3K Grb2 Migration

CEP-37440

Inhibition

Akt

Survival

Sos

Ras

Raf

MEK

ERK

Proliferation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b612000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Inhibition of the FAK signaling pathway by CEP-37440.
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Caption: Inhibition of the ALK signaling pathway by CEP-37440.

Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell
Viability Assay
This protocol describes how to assess the synergistic, additive, or antagonistic effects of CEP-
37440 in combination with a chemotherapy agent (e.g., Vincristine or Temozolomide) using a

cell viability assay such as the MTT or CellTiter-Glo assay.

Materials:

Cancer cell line of interest (e.g., neuroblastoma cell line)

Complete cell culture medium

CEP-37440 (stock solution in DMSO)

Chemotherapy agent (e.g., Vincristine or Temozolomide, stock solution in appropriate

solvent)

96-well cell culture plates

MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit

Plate reader (spectrophotometer or luminometer)

Procedure:

Cell Seeding:

Trypsinize and count cells.

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in

100 µL of complete medium.
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Incubate for 24 hours to allow for cell attachment.

Drug Preparation and Treatment:

Prepare serial dilutions of CEP-37440 and the chemotherapy agent in complete medium.

Create a dose-response matrix by adding varying concentrations of CEP-37440 and the

chemotherapy agent to the wells. Include wells for each drug alone and a vehicle control

(medium with the highest concentration of solvent).

The final volume in each well should be 200 µL.

Incubation:

Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified

incubator with 5% CO2.

Cell Viability Measurement:

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the

absorbance at 570 nm.

For CellTiter-Glo Assay: Follow the manufacturer's instructions. Typically, this involves

adding the reagent to the wells, incubating for a short period, and measuring

luminescence.

Data Analysis:

Calculate the percentage of cell viability for each treatment condition relative to the vehicle

control.

Analyze the data for synergy using a suitable method, such as the Chou-Talalay method

(calculating the Combination Index, CI) or the Bliss independence model. Software such

as CompuSyn can be used for this analysis.

CI < 1 indicates synergy.
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CI = 1 indicates an additive effect.

CI > 1 indicates antagonism.

In Vitro Synergy Assessment Workflow
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Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Combination Efficacy Study in a
Xenograft Model
This protocol outlines a method to evaluate the in vivo efficacy of CEP-37440 in combination

with a chemotherapy agent in a subcutaneous xenograft mouse model. This protocol is

adapted from preclinical studies of ALK inhibitors in combination with chemotherapy in

neuroblastoma models[1].

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line for xenograft implantation

Matrigel (optional)

CEP-37440 formulated for oral gavage

Chemotherapy agent (e.g., Vincristine) formulated for intravenous or intraperitoneal injection

Calipers for tumor measurement

Animal balance

Procedure:

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Monitor the mice for tumor growth.

Treatment Group Allocation:
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Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment groups (n=8-10 mice per group):

Group 1: Vehicle control

Group 2: CEP-37440 alone

Group 3: Chemotherapy agent alone

Group 4: CEP-37440 + Chemotherapy agent

Drug Administration:

Administer CEP-37440 by oral gavage at a predetermined dose and schedule (e.g., 60

mg/kg, once or twice daily).

Administer the chemotherapy agent via the appropriate route (e.g., Vincristine, 1.5 mg/kg,

intraperitoneally, once weekly).

When administered in combination, consider the timing of administration to maximize

potential synergy and minimize overlapping toxicities.

Monitoring:

Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor

volume can be calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Observe the general health and behavior of the mice.

Endpoint and Analysis:

The study may be terminated when tumors in the control group reach a predetermined

size or at a fixed time point.

Euthanize the mice and excise the tumors for weight measurement and further analysis

(e.g., immunohistochemistry for proliferation and apoptosis markers).
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Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g.,

ANOVA) should be performed to determine the significance of the observed differences.

In Vivo Combination Efficacy Workflow
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Caption: Workflow for in vivo combination efficacy study.

Conclusion
The dual inhibition of FAK and ALK by CEP-37440 presents a compelling strategy for cancer

therapy. The provided application notes and protocols offer a framework for the preclinical

evaluation of CEP-37440 in combination with standard chemotherapy agents. Such studies are

crucial for elucidating potential synergistic interactions and providing the necessary evidence to

support the clinical development of CEP-37440-based combination therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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